TLR7 agonist 5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TLR7-Agonist 5: ist ein kleines Molekül, das auf den Toll-like-Rezeptor 7 abzielt, einen Mustererkennungsrezeptor, der an der angeborenen Immunantwort beteiligt ist. Der Toll-like-Rezeptor 7 wird hauptsächlich in Immunzellen wie dendritischen Zellen und Makrophagen exprimiert. Die Aktivierung des Toll-like-Rezeptors 7 durch Agonisten wie TLR7-Agonist 5 kann eine Kaskade von Immunantworten auslösen, was ihn zu einem potenziellen Kandidaten für Vakzine-Adjuvantien und die Krebsimmuntherapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Das Verfahren beinhaltet typischerweise die Verwendung von Chloroform, Dichlormethan und Tetrahydrofuran, die vor dem Einsatz getrocknet und frisch destilliert werden . Die Verbindung wird dann unter Verwendung verschiedener spektroskopischer Techniken charakterisiert, um ihre Struktur zu bestätigen .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für TLR7-Agonist 5 nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie im Labor. Das Verfahren kann für höhere Ausbeute und Reinheit optimiert werden, wobei fortschrittliche Reinigungstechniken wie die Chromatographie eingesetzt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The process typically involves the use of chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . The compound is then characterized using various spectroscopic techniques to confirm its structure .

Industrial Production Methods: While specific industrial production methods for TLR7 agonist 5 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, involving advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TLR7-Agonist 5 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise führt die Behandlung mit Meta-Chlorperoxybenzoesäure in Dichlormethan bei 45 °C zur N-Oxidation .

Häufige Reagenzien und Bedingungen:

Oxidation: Meta-Chlorperoxybenzoesäure in Dichlormethan.

Reduktion: Natriummethoxid in wasserfreiem Methanol bei 65 °C.

Substitution: Alkylsubstitution unter Verwendung der Triazolyl-Click-Chemie.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Analoga des TLR7-Agonisten 5, die auf ihre immunmodulatorischen Eigenschaften hin untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemie: TLR7-Agonist 5 wird bei der Synthese neuartiger Verbindungen mit potenziellen immunmodulatorischen Wirkungen eingesetzt. Er dient als Baustein für die Herstellung von Analoga, die auf den Toll-like-Rezeptor 7 und den Toll-like-Rezeptor 8 abzielen können .

Biologie: In der biologischen Forschung wird TLR7-Agonist 5 verwendet, um die Aktivierung von Immunzellen, insbesondere dendritischen Zellen und Makrophagen, zu untersuchen. Er hilft, die Mechanismen der angeborenen Immunität und die Rolle des Toll-like-Rezeptors 7 bei Immunantworten zu verstehen .

Medizin: TLR7-Agonist 5 hat ein erhebliches Potenzial in der Krebsimmuntherapie. Er kann Immunantworten gegen Tumoren aktivieren, was ihn zu einem vielversprechenden Kandidaten für Kombinationstherapien mit Immuncheckpoint-Inhibitoren macht . Darüber hinaus wird er als Vakzine-Adjuvans untersucht, um die Wirksamkeit von Vakzinen durch die Stimulation einer robusten Immunantwort zu erhöhen .

Industrie: In der pharmazeutischen Industrie wird TLR7-Agonist 5 für seine potenziellen therapeutischen Anwendungen bei der Behandlung chronischer Virusinfektionen und Krebs entwickelt .

Wirkmechanismus

TLR7-Agonist 5 entfaltet seine Wirkung, indem er an den Toll-like-Rezeptor 7 bindet, der sich in den intrazellulären Endosomen von Immunzellen befindet. Nach der Aktivierung löst der Toll-like-Rezeptor 7 den MyD88-abhängigen Signalweg aus, was zur Produktion von proinflammatorischen Zytokinen und Typ-I-Interferonen führt . Diese Aktivierung verstärkt die Reifung dendritischer Zellen und die Aktivierung von T-Zellen und fördert so sowohl die angeborene als auch die adaptive Immunantwort .

Wirkmechanismus

TLR7 agonist 5 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, Toll-like receptor 7 triggers the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons . This activation enhances the maturation of dendritic cells and the activation of T cells, promoting both innate and adaptive immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Resiquimod: Ein Toll-like-Rezeptor 7- und Toll-like-Rezeptor 8-Agonist mit ähnlichen immunmodulatorischen Eigenschaften.

Einzigartigkeit: Seine einzigartige chemische Struktur ermöglicht eine gezielte Aktivierung des Toll-like-Rezeptors 7, was ihn zu einem wertvollen Werkzeug in der Immuntherapie und Vakzineentwicklung macht .

Biologische Aktivität

Toll-like receptor 7 (TLR7) agonists are critical in immunotherapy, particularly in the context of viral infections and cancer. TLR7 agonist 5, a compound under investigation, exhibits significant biological activity that enhances immune responses. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.

TLR7 is a pattern recognition receptor that detects single-stranded RNA (ssRNA), triggering innate immune responses. Upon activation by agonists like this compound, TLR7 initiates a cascade leading to the production of pro-inflammatory cytokines and type I interferons (IFNs), which are crucial for antiviral immunity and the modulation of adaptive immune responses.

- Cytokine Production : TLR7 activation leads to the secretion of cytokines such as IFN-α and TNF-α, which enhance the activity of dendritic cells and T cells, promoting a robust immune response against pathogens and tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Studies indicate that TLR7 agonists generally exhibit rapid metabolism and distribution:

- Absorption : Following administration, TLR7 agonists are rapidly absorbed into systemic circulation.

- Metabolism : The active metabolite is produced through enzymatic conversion, which can impact both efficacy and side effects. For instance, RO7020531, an oral prodrug of a TLR7 agonist, demonstrated linear pharmacokinetics with dose-dependent increases in immune response markers at doses ≥100 mg .

- Excretion : Metabolites are primarily excreted via urine, with minimal accumulation observed in plasma .

Biological Activity

The biological activity of this compound has been characterized through various experimental models:

- In Vitro Studies : In laboratory settings, this compound has shown enhanced activation of plasmacytoid dendritic cells (pDCs), leading to increased IFN-α production. This response is critical for establishing antiviral states in surrounding cells .

- In Vivo Efficacy : Animal studies have demonstrated that this compound can significantly enhance Th1-type immune responses. For example, in HBV mouse models, treatment with TLR7 agonists resulted in increased HBsAg-specific IgG2a titers and robust T-cell activation compared to traditional adjuvants .

Case Studies

Several clinical trials have evaluated the safety and efficacy of TLR7 agonists:

- Phase I Trials : A study involving RO7020531 reported that it was well-tolerated among healthy volunteers, with mild adverse effects such as transient lymphopenia and flu-like symptoms associated with increased levels of IFN-α .

- Cancer Immunotherapy : In patients with recurrent cancers, administration of another potent TLR7 agonist (852A) led to modest clinical benefits and sustained tolerability over a 12-week treatment period .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity and clinical outcomes associated with various TLR7 agonists:

| Compound | Indication | Key Findings | Study Type |

|---|---|---|---|

| This compound | HBV Infection | Enhanced Th1 response; increased IgG2a titers | In Vivo Study |

| RO7020531 | Chronic Hepatitis B | Safe; dose-dependent immune activation | Phase I Trial |

| 852A | Cancer | Modest clinical benefit; well-tolerated | Phase I Trial |

| R848 | Allergic Diseases | Reduced Th2 cytokines; effective in airway models | In Vivo Study |

Eigenschaften

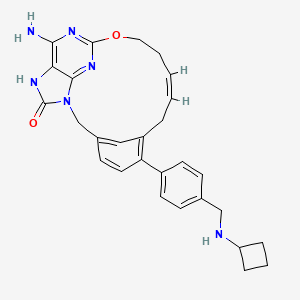

Molekularformel |

C28H30N6O2 |

|---|---|

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

(9Z)-16-amino-6-[4-[(cyclobutylamino)methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C28H30N6O2/c29-25-24-26-33-27(32-25)36-14-3-1-2-5-21-15-19(17-34(26)28(35)31-24)10-13-23(21)20-11-8-18(9-12-20)16-30-22-6-4-7-22/h1-2,8-13,15,22,30H,3-7,14,16-17H2,(H,31,35)(H2,29,32,33)/b2-1- |

InChI-Schlüssel |

RSKKEEYEOIEMPA-UPHRSURJSA-N |

Isomerische SMILES |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4C/C=C\CCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Kanonische SMILES |

C1CC(C1)NCC2=CC=C(C=C2)C3=C4CC=CCCOC5=NC(=C6C(=N5)N(CC(=C4)C=C3)C(=O)N6)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.